molecular formula C21H38O2 B162818 Cis-11,14-eicosadienoic acid methyl ester CAS No. 61012-46-2

Cis-11,14-eicosadienoic acid methyl ester

Cat. No.: B162818
CAS No.: 61012-46-2
M. Wt: 322.5 g/mol
InChI Key: GWJCFAOQCNNFAM-NQLNTKRDSA-N
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Description

Contextualization within Fatty Acid Methyl Esters (FAMEs) Research

Fatty Acid Methyl Esters (FAMEs) are fatty acids that have been esterified with methanol (B129727). This chemical modification is primarily performed to increase the volatility of the fatty acids, making them suitable for analysis by gas chromatography (GC). nih.govshimadzu.com The analysis of FAMEs is a standard and essential technique in lipid research, allowing for the separation, identification, and quantification of individual fatty acids within complex biological or commercial samples. shimadzu.com

Methyl cis,cis-11,14-eicosadienoate is frequently utilized within this context. It can be used as an analytical standard for identifying its corresponding fatty acid in various substances, such as oils from different plant sources. moleculardepot.comsigmaaldrich.comsigmaaldrich.com Researchers rely on such standards to ensure the accuracy and reliability of their chromatographic data. shimadzu.com Beyond its role as a reference compound, it is also employed as a molecular tool in a range of biochemical and immunological applications to probe the functions of its parent fatty acid in cellular processes. moleculardepot.com The study of FAMEs from sources like conifer seed oils and anaerobic rumen fungi has been documented in scientific literature. moleculardepot.com

Nomenclature and Stereochemical Considerations in Lipid Studies

The precise naming and structural definition of a lipid are paramount for scientific clarity and reproducibility. Methyl cis,cis-11,14-eicosadienoate is identified by a systematic nomenclature that describes its exact chemical structure. nih.govnist.gov Its molecular formula is C₂₁H₃₈O₂. nih.govnist.gov

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is methyl (11Z,14Z)-icosa-11,14-dienoate . nih.gov This name provides key structural details:

methyl : Indicates the esterification of the fatty acid with a methyl group. nih.gov

icosa : Refers to a chain of 20 carbon atoms derived from the parent eicosanoic acid. atamanchemicals.com

di-en : Signifies the presence of two double bonds in the carbon chain.

11,14 : Specifies the locations of these double bonds, starting from the carboxyl end.

(11Z,14Z) : Describes the stereochemistry of the double bonds. The 'Z' notation, from the German zusammen (together), is equivalent to the 'cis' configuration, where the higher-priority substituents are on the same side of the double bond. nist.govnist.gov This specific spatial arrangement is critical to the molecule's biological function.

This compound is also known by several synonyms, including Methyl (11Z,14Z)-eicosadienoate, Homo-γ-linolenic acid methyl ester, and simply 11,14-Eicosadienoic acid, methyl ester, (Z,Z). nist.govlarodan.com It is the formal condensation product of the carboxy group of (11Z,14Z)-icosadienoic acid with methanol. nih.gov

Table 1: Chemical Properties of Methyl cis,cis-11,14-eicosadienoate

Property Value Source
IUPAC Name methyl (11Z,14Z)-icosa-11,14-dienoate nih.govnist.gov
Molecular Formula C₂₁H₃₈O₂ nih.govnist.govlarodan.com
Molecular Weight 322.53 g/mol moleculardepot.comsigmaaldrich.comnist.gov
Synonyms Methyl cis,cis-11,14-eicosadienoate, Homo-γ-linolenic acid methyl ester nih.govlarodan.com
InChIKey GWJCFAOQCNNFAM-NQLNTKRDSA-N nih.govnist.gov

| CAS Number | 61012-46-2 | nih.govlarodan.com |

Broader Significance in Contemporary Lipid Biochemistry and Cellular Biology

The significance of Methyl cis,cis-11,14-eicosadienoate in research is intrinsically linked to its parent fatty acid, (11Z,14Z)-eicosadienoic acid, which is more commonly known as dihomo-γ-linolenic acid (DGLA). atamanchemicals.commdpi.com DGLA is an omega-6 polyunsaturated fatty acid (PUFA) that holds a pivotal position in the metabolic pathways of lipids. atamanchemicals.commdpi.com Using the methyl ester form, Methyl cis,cis-11,14-eicosadienoate, offers the advantage of being more lipid-soluble, which can facilitate its use in experimental settings. medchemexpress.com

DGLA is an intermediate in the metabolism of linoleic acid. atamanchemicals.com It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules. mdpi.com Unlike the closely related arachidonic acid (ARA), which is a precursor to highly pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes, DGLA is metabolized into compounds with anti-inflammatory and vasodilatory properties. mdpi.com

Key research findings related to the parent fatty acid (DGLA) include:

Anti-inflammatory Metabolites : DGLA is converted via COX enzymes to 1-series prostaglandins, such as Prostaglandin (B15479496) E₁ (PGE₁), and via 15-lipoxygenase to 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). mdpi.com These metabolites are known to suppress inflammation and inhibit platelet aggregation. mdpi.com

Inhibition of Pro-inflammatory Pathways : DGLA can compete with ARA for the same metabolic enzymes, thereby potentially reducing the synthesis of pro-inflammatory eicosanoids derived from ARA. The balance between DGLA and ARA is considered a critical factor in modulating inflammatory processes. mdpi.com

Atherosclerosis Research : Studies have shown that DGLA can inhibit several cellular processes associated with atherosclerosis. nih.govnih.gov It has been demonstrated to attenuate chemokine-driven migration of monocytes, reduce macrophage foam cell formation, and inhibit the proliferation of smooth muscle cells. mdpi.comnih.goviucc.ac.il Furthermore, DGLA can improve the mitochondrial bioenergetic profile in macrophages. nih.govnih.gov

Enzyme Inhibition : The free acid form, 11(Z),14(Z)-eicosadienoic acid, has been found to be a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase and can also inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils. medchemexpress.com

The use of Methyl cis,cis-11,14-eicosadienoate in laboratory research allows for a more controlled investigation of these pathways and effects.

Table 2: Summary of Research Findings Related to the Parent Acid (DGLA)

Research Area Finding Cellular/Molecular Target Source
Inflammation Metabolized into anti-inflammatory compounds. COX and 15-LOX pathways, producing PGE₁ and 15-HETrE. mdpi.com
Atherosclerosis Inhibits macrophage foam cell formation. Reduced uptake of modified LDL and increased cholesterol efflux. nih.govnih.goviucc.ac.il
Atherosclerosis Attenuates monocytic migration. Chemokine-driven pathways. nih.govnih.gov
Cellular Signaling Inhibits LTB4 binding. Leukotriene B4 receptor on neutrophils. medchemexpress.com

| Metabolism | Competitively inhibits an enzyme in purine (B94841) synthesis. | Inosine 5'-monophosphate dehydrogenase. | medchemexpress.com |

Properties

IUPAC Name

methyl (11Z,14Z)-icosa-11,14-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFAOQCNNFAM-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424020
Record name Methyl cis,cis-11,14-eicosadienoate
Source EPA DSSTox
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Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-46-2
Record name Methyl cis,cis-11,14-eicosadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61012-46-2
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Natural Occurrence and Biological Distribution

Identification in Plant-Derived Lipid Matrices

The compound has been identified in lipids derived from plant sources, particularly in the oils extracted from seeds.

Methyl cis,cis-11,14-eicosadienoate is listed as having a biological source in plant oil, specifically from safflower (Carthamus tinctorius). sigmaaldrich.comsigmaaldrich.com Safflower oil is known for its rich profile of unsaturated fatty acids, and this compound is one of the constituents identified within it.

Detection in Animal Tissues and Biofluids

The parent fatty acid, cis,cis-11,14-eicosadienoic acid, and by extension its methyl ester, have been detected in various mammalian and marine organisms.

Human Milk: The parent compound, cis-11,14-eicosadienoic acid, has been identified as a component of human milk. researchgate.net Research comparing different stages of lactation found that its concentration is highest in colostrum, the initial milk produced after birth, and subsequently decreases as the milk transitions to mature milk. researchgate.net Notably, this specific fatty acid is reportedly absent from infant formulas. researchgate.net Further studies have shown a positive correlation between the presence of eicosadienoic acid (C20:2n6) in the milk of mothers of preterm infants and the growth velocity of those infants. nih.gov

Placenta: Eicosadienoic acid has been identified in the human placenta. nih.gov Studies have noted a positive correlation between placental eicosadienoic acid and both the birth weight and gestational age of newborns. nih.gov

Brain Regions: Research on the distribution of free fatty acids in the brains of rats has been conducted. moleculardepot.com While a wide range of fatty acids are integral to brain tissue, specific quantitative data for Methyl cis,cis-11,14-eicosadienoate in different brain regions from the available literature is not detailed.

Occurrence of Methyl cis,cis-11,14-eicosadienoate and its Parent Acid in Mammalian Biofluids and Tissues

SourceCompound Form IdentifiedKey Research FindingCitation
Human Milk (Colostrum)cis-11,14-eicosadienoic acidHighest concentration found in colostrum compared to transitional or mature milk. researchgate.net
Human Milk (Preterm)Eicosadienoic acid (C20:2n6)Positively correlated with the growth velocity of preterm infants. nih.gov
PlacentaEicosadienoic acid (C20:2n6)Positively correlated with birth weight and gestational age. nih.gov

Comprehensive analyses of the fatty acid profiles of multiple seahorse species, including Hippocampus trimaculatus, Hippocampus kelloggi, Hippocampus abdominalis, and Hippocampus erectus, have been conducted. nih.govbohrium.comnih.gov These studies, utilizing gas chromatography-mass spectrometry, have identified a wide range of fatty acid methyl esters. nih.govbohrium.comnih.gov However, in the detailed fatty acid profiles presented in these studies, Methyl cis,cis-11,14-eicosadienoate was not listed as a detected compound. nih.govbohrium.comnih.gove3s-conferences.orge3s-conferences.org

The larvae of the black soldier fly, Hermetia illucens, are recognized for their ability to convert organic waste into a biomass rich in protein and lipids. The fatty acid composition of this biomass is heavily influenced by the substrate the larvae are reared on. mdpi.comnih.govbrill.com Numerous studies have characterized the fatty acid profile of H. illucens larvae, identifying lauric acid, palmitic acid, and oleic acid as major components. nih.govnih.govmdpi.com Despite detailed analyses, Methyl cis,cis-11,14-eicosadienoate is not reported as a constituent of the larval fat in the reviewed literature. mdpi.combrill.comnih.govmdpi.com

Occurrence in Microbial Lipid Profiles (e.g., Microalgae)

Fatty acid methyl ester (FAME) extracts from certain freshwater microalgae have been shown to contain Methyl cis,cis-11,14-eicosadienoate. In a study evaluating the composition of FAMEs from three microalgae species, gas chromatography-flame ionization detector analysis revealed the presence of approximately 30 different FAMEs, including cis-11,14-eicosadienoic acid methyl ester (C20:2).

Biosynthetic Pathways and Metabolic Interconversions

Endogenous Formation from Precursor Fatty Acids

The primary pathway for the endogenous formation of Methyl cis,cis-11,14-eicosadienoate involves the esterification of its corresponding free fatty acid.

Derivation from 11(Z),14(Z)-Eicosadienoic Acid

Methyl cis,cis-11,14-eicosadienoate is formally derived from the condensation of the carboxyl group of 11(Z),14(Z)-eicosadienoic acid with methanol (B129727). nih.gov This conversion to a methyl ester form increases its lipid solubility. medchemexpress.com 11(Z),14(Z)-eicosadienoic acid, also known as cis-11,14-eicosadienoic acid, is a naturally occurring polyunsaturated fatty acid found in various organisms and some plant oils. nih.govmoleculardepot.com It is considered a relatively rare n-6 polyunsaturated fatty acid in animal tissues. researchgate.net The formation of the methyl ester is a common biochemical reaction for transport and further metabolism.

Enzymatic Conversions by Desaturases in Biological Systems

Once formed, Methyl cis,cis-11,14-eicosadienoate can be further metabolized by desaturase enzymes, which introduce additional double bonds into the fatty acid chain.

Pathway to Eicosatrienoic Acid Formation

In biological systems, eicosadienoic acids are converted by desaturases to eicosatrienoic acids. medchemexpress.commedchemexpress.com This conversion is a critical step in the synthesis of more highly unsaturated fatty acids. Research on methyl-branched derivatives of methyl 8,11,14-eicosatrienoate has shown that desaturase activity is influenced by the physical properties of the lipid, suggesting that molecular structure is a key factor in these enzymatic reactions. nih.gov

Role as a Precursor for Bioactive Lipid Mediators

The metabolic products of Methyl cis,cis-11,14-eicosadienoate and its parent fatty acid are involved in various physiological processes. Eicosatrienoic acids, formed from the desaturation of eicosadienoic acids, are known to be potent vasodilators. medchemexpress.commedchemexpress.com Furthermore, the parent compound, 11(Z),14(Z)-eicosadienoic acid, can influence inflammatory responses. It has been shown to inhibit the binding of leukotriene B4 to its receptor on neutrophils. medchemexpress.comresearchgate.net

Advanced Analytical Methodologies for Research

Spectroscopic Approaches for Structural Elucidation

Spectroscopy provides invaluable information about the molecular structure of a compound by observing its interaction with electromagnetic radiation. For Methyl cis,cis-11,14-eicosadienoate, spectroscopic methods are essential for confirming its identity and elucidating its precise chemical structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In Methyl cis,cis-11,14-eicosadienoate, FTIR can confirm the presence of the ester functional group (C=O stretching) and the cis-double bonds (C=C stretching and =C-H bending). While specific FTIR data for this exact compound is not available in the search results, the general principles of FTIR analysis of FAMEs are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be instrumental in confirming the structure of Methyl cis,cis-11,14-eicosadienoate. ¹H NMR would show distinct signals for the protons on the double bonds, the methylene (B1212753) groups adjacent to them, the methyl ester group, and the aliphatic chain. ¹³C NMR would provide information on the number and type of carbon atoms, including the carbonyl carbon of the ester and the sp² carbons of the double bonds. Although specific NMR data for Methyl cis,cis-11,14-eicosadienoate is not present in the provided results, its application in the structural elucidation of similar fatty acid esters is a standard practice.

Sample Preparation and Derivatization Strategies

The accurate analysis of Methyl cis,cis-11,14-eicosadienoate, a methyl ester of a C20:2 omega-6 polyunsaturated fatty acid (PUFA), is critically dependent on effective sample preparation and derivatization. medchemexpress.commedchemexpress.com Derivatization is essential because the polarity and low volatility of the parent free fatty acid, (11Z,14Z)-eicosadienoic acid, make it unsuitable for direct analysis by gas chromatography (GC). nih.gov The conversion into the more volatile, non-polar fatty acid methyl ester (FAME) is a mandatory step for GC-based quantification. nih.gov This process typically involves esterification of the free fatty acid or transesterification of its glycerolipids, followed by extraction and purification to ensure a clean sample for analysis.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification is a fundamental method for converting free (11Z,14Z)-eicosadienoic acid into its methyl ester. aocs.org The reaction involves heating the carboxylic acid with methanol (B129727) in the presence of an acidic catalyst. aocs.org To ensure a high yield of Methyl cis,cis-11,14-eicosadienoate, the reaction equilibrium is shifted towards the product by using a large excess of methanol and ensuring anhydrous conditions, as the presence of water can lead to the reverse reaction of hydrolysis. aocs.org

Several acidic catalysts are commonly employed for this purpose:

Methanolic Hydrogen Chloride (HCl): A 5% solution of anhydrous hydrogen chloride in methanol is a frequently used reagent. aocs.org A convenient and effective protocol can also be prepared using commercial concentrated aqueous HCl (35%, w/w). nih.gov For instance, an 8% (w/v) solution of HCl in a methanol/water mixture (85:15, v/v) can be used as the catalyst. The esterification of the free fatty acid is typically completed by heating the mixture at 45°C for about 60 minutes. nih.gov

Methanolic Sulfuric Acid (H₂SO₄): This is another common and effective catalyst for the esterification of free fatty acids. aocs.org

Boron Trifluoride (BF₃)-Methanol: A 12.5% (w/v) solution of BF₃ in methanol is a powerful reagent for creating FAMEs. mdpi.com The reaction is typically carried out by heating the sample with the reagent at around 70°C for 30 minutes. mdpi.com Boron trichloride (B1173362) (BCl₃) has also been shown to be an effective, and in some cases more active, catalyst than BF₃. researchgate.net

The choice of catalyst can depend on the specific requirements of the analysis and the nature of the sample matrix.

Table 1: Comparison of Common Acid Catalysts for Esterification

CatalystTypical ConditionsKey FeaturesSource
Methanolic Hydrogen Chloride (HCl)1.2% final concentration, 45°C for 60 min or 100°C for 1hEffective and can be prepared from concentrated aqueous HCl. nih.gov aocs.orgnih.gov
Methanolic Sulfuric Acid (H₂SO₄)Reaction conditions are similar to methanolic HCl.Commonly used alternative to HCl. aocs.org aocs.org
Boron Trifluoride (BF₃)-Methanol12.5% (w/v) solution, 70°C for 30 min.Powerful and rapid methylation agent. mdpi.com mdpi.com

Transesterification Methods from Complex Lipids

When (11Z,14Z)-eicosadienoic acid is part of a complex lipid, such as a triacylglycerol or phospholipid, a transesterification (or alcoholysis) reaction is required to liberate and simultaneously methylate the fatty acid. aocs.orgnih.gov This process is crucial for analyzing the fatty acid composition of biological samples like plant oils or tissues where fatty acids are predominantly esterified. sigmaaldrich.comgoogle.com

The same acid catalysts used for esterification are also effective for transesterification. aocs.org The general mechanism involves the protonation of the ester carbonyl group, followed by nucleophilic attack by methanol. aocs.org

A widely applicable protocol uses a solution of 1.2% (w/v) HCl in a toluene-methanol mixture. The sample containing the complex lipids is incubated in this solution, typically overnight (14 hours or more) at 45°C for a mild reaction, or for 1-1.5 hours at 100°C for a more rapid transesterification. nih.gov This method has been shown to achieve high yields (>96%) for various lipid classes, including triacylglycerols and phospholipids. nih.gov

For industrial-scale production, a two-step process may be employed. First, any free fatty acids in the oil are esterified using an acid catalyst. After this pre-esterification, the oil phase is separated and then subjected to alkali-catalyzed transesterification to convert the triglycerides into methyl esters. google.com

Table 2: General Conditions for Acid-Catalyzed Transesterification

ParameterConditionLipid ClassesSource
Catalyst1.2% (w/v) HCl in Toluene/MethanolTriacylglycerols, Phospholipids, Sterol Esters nih.gov
Incubation45°C overnight (≥14 h)
100°C for 1-1.5 h

Optimization of Extraction and Methylation Procedures

Optimizing the entire workflow, from lipid extraction to methylation, is vital for achieving accurate and reproducible quantification of Methyl cis,cis-11,14-eicosadienoate. The complexity of biological matrices necessitates careful selection of solvents and reaction conditions to maximize recovery and minimize the formation of artifacts. medchemexpress.commedchemexpress.com

Extraction: The first step is often the extraction of total lipids from the sample. For biological tissues or fluids, this can involve homogenization in a solvent system designed to efficiently extract lipids. A common procedure involves adding methanol and deuterated internal standards to the sample, followed by extraction with a nonpolar solvent like iso-octane or n-hexane. lipidmaps.orggcms.cz In some protocols, the sample is acidified with HCl to a final concentration of 25 mM during the extraction phase. lipidmaps.org For solid samples like seeds, a powder may be directly treated with the methylation reagent, combining extraction and derivatization into a single step. gcms.cz

Methylation Optimization: The efficiency of the methylation/transesterification reaction depends on catalyst concentration, temperature, and time. Studies have shown that for the methylation of free fatty acids with HCl in methanol, optimal conditions can be achieved at 45°C for 60 minutes with an HCl concentration of 0.2%. nih.gov When dealing with complex lipids that must first be hydrolyzed, a preliminary step using an acid (like HCl) or a base (like KOH) can be employed to liberate the free fatty acids before derivatization. mdpi.com

A complete, optimized procedure for rice seeds, for example, involves heating the sample powder with a 10% acetyl chloride methanol solution at 80°C for two hours. Following the reaction, the resulting FAMEs, including Methyl cis,cis-11,14-eicosadienoate, are extracted into n-hexane for GC-MS analysis. gcms.cz The use of an internal standard, such as a deuterated analogue, is crucial for accurate quantification by correcting for any loss of analyte during sample preparation. nih.govlipidmaps.org

Table 3: Example of an Optimized Extraction and Methylation Protocol for Seeds

StepProcedureSource
Sample PreparationGrind sample into a fine powder (e.g., 0.1 g). gcms.cz
DerivatizationAdd 3 mL of 10% acetyl chloride methanol solution. gcms.cz
ReactionHeat in a water bath at 80°C for 2 hours. gcms.cz
ExtractionAdd n-hexane and 6% sodium carbonate solution, shake, and centrifuge. gcms.cz
AnalysisCollect the supernatant (n-hexane layer) for GC-MS analysis. gcms.cz

Synthetic Approaches for Research Purposes

Direct Esterification of Eicosadienoic Acid

Direct esterification is a fundamental and widely employed method for the synthesis of esters. youtube.com In this process, the carboxylic acid, (11Z,14Z)-eicosadienoic acid, is reacted directly with methanol (B129727) in the presence of an acid catalyst to form methyl cis,cis-11,14-eicosadienoate and water. nih.gov This reaction, known as the Fischer esterification, is a reversible process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester product, the equilibrium is often shifted to the right by using an excess of the alcohol (methanol) or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

The Fischer esterification proceeds through a series of well-defined steps under acidic conditions. youtube.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com

The key steps in the acid-catalyzed esterification are:

Protonation of the carbonyl group: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack. chemguide.co.ukyoutube.com

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uklibretexts.org

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.ukyoutube.com

StepDescription
1 Protonation of the carbonyl oxygen of eicosadienoic acid.
2 Nucleophilic attack by methanol on the protonated carbonyl carbon.
3 Proton transfer to form a good leaving group (H₂O).
4 Elimination of water to form the protonated methyl ester.
5 Deprotonation to yield methyl cis,cis-11,14-eicosadienoate.

Transesterification from Natural Triglyceride Sources

Transesterification is another significant route for the production of fatty acid methyl esters, including methyl cis,cis-11,14-eicosadienoate. ocl-journal.org This process involves the transformation of a triglyceride (an ester of glycerol (B35011) and three fatty acids) into a mixture of fatty acid methyl esters by reaction with an alcohol, typically methanol, in the presence of a catalyst. ocl-journal.orgresearchgate.net While not a direct source, some plant oils contain triglycerides with eicosadienoic acid moieties, which upon transesterification, would yield the desired methyl ester.

Base-catalyzed methanolysis is a common method for transesterification, particularly in the context of biodiesel production. researchgate.netdigitellinc.com Jojoba oil, which is technically a wax ester rather than a triglyceride, can also undergo transesterification to produce fatty acid methyl esters. walisongo.ac.idmdpi.com The oil from jojoba seeds contains esters of long-chain fatty acids and long-chain fatty alcohols. walisongo.ac.id The process with a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is generally faster and occurs at lower temperatures than acid-catalyzed transesterification. ocl-journal.orgresearchgate.net For instance, a high conversion of jojoba oil to methyl esters can be achieved at temperatures around 50°C. researchgate.net

The mechanism for base-catalyzed transesterification involves the following steps:

Formation of the alkoxide: The base reacts with methanol to form a methoxide (B1231860) ion, which is a potent nucleophile. researchgate.net

Nucleophilic attack: The methoxide ion attacks the carbonyl carbon of the ester (in the triglyceride or wax ester), forming a tetrahedral intermediate. researchgate.net

Formation of the methyl ester: The tetrahedral intermediate breaks down to form the fatty acid methyl ester and the corresponding alkoxide of the original alcohol (glycerol or a long-chain fatty alcohol). researchgate.net

ParameterCondition
Catalyst Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) researchgate.netresearchgate.net
Reactant Methanol researchgate.net
Temperature 25-60°C researchgate.net
Molar Ratio e.g., 6:1 (Methanol to Oil) researchgate.net

Multi-Step Chemical Synthesis for Analogs and Derivatives

For research purposes requiring specific analogs or derivatives of methyl cis,cis-11,14-eicosadienoate, multi-step chemical synthesis provides a versatile approach. nih.gov This allows for the precise placement of functional groups, isotopic labels, or structural modifications that are not accessible through direct esterification or transesterification of natural products. The synthesis of structurally related compounds, such as epoxyeicosatrienoic acids, demonstrates the application of multi-step organic synthesis in creating complex fatty acid derivatives. nih.gov Such syntheses often involve the use of protecting groups, stereocontrolled reactions, and a series of coupling and functional group interconversion steps to build the target molecule from simpler starting materials. nih.gov

Biological Functions and Mechanistic Investigations

Cellular and Subcellular Modulatory Effects

Influence on Cell Membrane Dynamics and Fluidity

As a polyunsaturated fatty acid methyl ester, Methyl cis,cis-11,14-eicosadienoate is expected to influence the dynamics and fluidity of cellular membranes. The presence of two cis double bonds in its acyl chain introduces kinks, which can disrupt the tight packing of phospholipid tails in the lipid bilayer. cymitquimica.com This disruption increases the fluidity of the membrane, a critical factor for various cellular processes. frontiersin.org The regulation of membrane fluidity through the incorporation of different fatty acids is a key mechanism by which cells adapt to changing environmental conditions and maintain proper function. frontiersin.org The increased fluidity can affect membrane permeability, the lateral diffusion of membrane proteins, and the formation of membrane domains.

Modulation of Membrane-Bound Enzyme and Receptor Activities

Changes in membrane fluidity directly impact the function of membrane-bound proteins, including enzymes and receptors. The activity of these proteins is often dependent on the physical state of the surrounding lipid environment. While direct studies on Methyl cis,cis-11,14-eicosadienoate's specific effects on a wide range of membrane-bound enzymes are limited, the underlying principle of fluidity modulation suggests a broad influence. For instance, the function of receptors can be altered by changes in the lipid composition of the membrane, which affects receptor conformation and signaling.

Enzymatic Interactions and Inhibitory Activities

Competitive Inhibition of Inosine (B1671953) 5'-Monophosphate Dehydrogenase

Research has shown that the free acid form, 11(Z),14(Z)-eicosadienoic acid, competitively inhibits inosine 5'-monophosphate dehydrogenase (IMPDH) with a Ki value of 3.1 μM. medchemexpress.commedchemexpress.com IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for various therapeutic agents. nih.gov Competitive inhibition implies that the fatty acid binds to the active site of the enzyme, competing with the natural substrate, inosine 5'-monophosphate. This inhibition can have significant downstream effects on cellular processes that require guanine nucleotides, such as DNA and RNA synthesis and signal transduction.

Inhibition of Leukotriene B4 Receptor Binding to Neutrophils

11(Z),14(Z)-Eicosadienoic acid has been identified as an inhibitor of the binding of leukotriene B4 (LTB4) to its receptor on neutrophils, with a reported Ki of 3.0 μM. medchemexpress.commedchemexpress.com LTB4 is a potent pro-inflammatory mediator that plays a key role in attracting and activating neutrophils at sites of inflammation. nih.gov By blocking the LTB4 receptor, the fatty acid can interfere with these inflammatory processes. medchemexpress.commedchemexpress.com This antagonistic activity at the LTB4 receptor highlights a potential anti-inflammatory role for this fatty acid. medchemexpress.com

Induction of Cyclooxygenase-2 (COX-2) Expression in Macrophages

While some fatty acids are known to modulate the expression of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response, specific data on the direct induction of COX-2 by Methyl cis,cis-11,14-eicosadienoate in macrophages is not extensively detailed in the provided search results. However, the metabolism of polyunsaturated fatty acids is intricately linked with the COX pathway. For example, other fatty acids like docosahexaenoic acid (DHA) have been shown to modulate COX-2 expression in macrophages. nih.gov COX-2 is responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov Therefore, any influence on COX-2 expression by Methyl cis,cis-11,14-eicosadienoate would have significant implications for its role in inflammatory processes.

Interactive Data Tables

Table 1: Inhibitory Activities of 11(Z),14(Z)-Eicosadienoic Acid

Target Enzyme/ReceptorType of InhibitionKi Value (μM)Cell Type
Inosine 5'-Monophosphate DehydrogenaseCompetitive3.1 medchemexpress.commedchemexpress.comNot specified
Leukotriene B4 ReceptorBinding Inhibition3.0 medchemexpress.commedchemexpress.comNeutrophils medchemexpress.commedchemexpress.com
Prostaglandin (B15479496) G2 and Prostaglandin E2 Synthesis Modulation

The synthesis of prostaglandins, critical mediators of inflammation, is initiated by the enzyme prostaglandin-endoperoxide synthase (also known as cyclooxygenase or COX). This enzyme converts arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), which is subsequently converted to Prostaglandin H2 (PGH2) and then to other prostaglandins, including Prostaglandin E2 (PGE2).

Research has demonstrated that cis,cis-eicosa-11,14-dienoic acid, the parent acid of Methyl cis,cis-11,14-eicosadienoate, is a substrate for prostaglandin endoperoxide synthase. scbt.com The interaction involves the oxygenase function of the enzyme, and kinetic studies have shown that the formation of a key enzyme intermediate (intermediate II) is stimulated by the concentration of the dienoic acid. scbt.com This indicates that Methyl cis,cis-11,14-eicosadienoate, by providing its parent fatty acid, can enter the prostaglandin synthesis pathway and thus modulate the production of downstream products like PGE2. The induction of cyclooxygenase is a rate-controlling step in PGE2 production, highlighting the importance of substrate availability and interaction. nist.gov By acting as a substrate, cis,cis-11,14-eicosadienoic acid can influence the pool of prostaglandins synthesized, thereby modulating inflammatory and physiological processes. scbt.com

Immunomodulatory Roles and Inflammatory Responses

Methyl cis,cis-11,14-eicosadienoate and its parent acid exhibit significant immunomodulatory effects, influencing the behavior of immune cells and the production of inflammatory mediators. Studies using various cell models have begun to elucidate the complex, and sometimes contrasting, roles of this compound in inflammation.

Enhancement of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

In certain immune cells, components related to Methyl cis,cis-11,14-eicosadienoate can promote a pro-inflammatory response. Research involving the human monocyte cell line THP-1 has shown that the related compound, cis-11-eicosenoic acid, promotes the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov This suggests that in specific cellular contexts, these fatty acids can enhance the secretion of key mediators that drive inflammatory cascades. chemspider.com

Regulation of Anti-inflammatory Cytokine Levels (e.g., IL-10)

Conversely, the same study on THP-1 cells indicated that cis-11-eicosenoic acid inhibits the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov IL-10 is a crucial regulator that dampens inflammatory responses to prevent excessive tissue damage. By inhibiting IL-10 production, the fatty acid may contribute to a more sustained or robust inflammatory state in this particular cell type. nih.gov

CytokineEffect in THP-1 Cells (Reported for cis-11-eicosenoic acid)Primary Function
Interleukin-1β (IL-1β)Production Promoted nih.govPro-inflammatory chemspider.com
Interleukin-6 (IL-6)Production Promoted nih.govPro-inflammatory chemspider.com
Interleukin-10 (IL-10)Production Inhibited nih.govAnti-inflammatory

Macrophage Responsiveness to Inflammatory Stimuli

The influence of Methyl cis,cis-11,14-eicosadienoate on macrophages, key cells in the innate immune system, reveals a more anti-inflammatory profile. In studies using RAW 264.7 macrophage cells stimulated with the potent inflammatory agent lipopolysaccharide (LPS), cis-11,14-eicosadienoic acid demonstrated protective effects.

Specifically, the fatty acid was able to reduce the LPS-induced increase of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. Furthermore, it displayed a protective effect against LPS-induced cell death. Mechanistically, it was shown that a combination of unsaturated fatty acids including cis-11,14 eicosadienoic acid and a sterol successfully prevented the activation of the NF-κB pathway, a central signaling cascade that controls the transcription of numerous pro-inflammatory genes. This modulation of macrophage responsiveness indicates a capacity to dampen inflammatory reactions to bacterial components like LPS.

Inflammatory Marker/PathwayEffect of cis-11,14-eicosadienoic acid in LPS-stimulated RAW 264.7 Macrophages
iNOS LevelsReduced
Cell ViabilityProtective effect against LPS-induced loss
NF-κB Pathway ActivationPrevented (in combination with other compounds)

Metabolic Pathway Interventions

Beyond its immunomodulatory functions, Methyl cis,cis-11,14-eicosadienoate engages with fundamental metabolic pathways. Its parent fatty acid, 11(Z),14(Z)-eicosadienoic acid, is known to act as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) with a Ki value of 3.1 μM. nih.gov IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular signaling. This inhibition represents a significant intervention in cellular metabolism.

Influence on Glycolysis and TCA Cycle Metabolites

The direct influence of Methyl cis,cis-11,14-eicosadienoate on the core energy-producing pathways of glycolysis and the tricarboxylic acid (TCA) cycle has not been extensively detailed in available research. These pathways are central to cellular metabolism, providing ATP and biosynthetic precursors. While studies have linked other fatty acids and metabolic syndromes to alterations in glycolysis and TCA cycle metabolites, specific data detailing the impact of Methyl cis,cis-11,14-eicosadienoate on metabolites such as pyruvate, lactate, or isocitrate is limited. However, research on the closely related monounsaturated compound, methyl cis-11-eicosenoate, has shown that it can significantly alter these key metabolic pathways in THP-1 cells, suggesting that fatty acids of this class have the potential to be powerful modulators of macrophage energy metabolism.

Neurological and Behavioral Associations

The presence and activity of methyl cis,cis-11,14-eicosadienoate and its parent fatty acid have been noted in the nervous system, with implications for sleep and regional brain function.

A noteworthy finding is the negative correlation observed between serum levels of eicosadienoic acids and the degree of sleep disturbance. medchemexpress.com This suggests a potential role for these fatty acids in the mechanisms that regulate sleep. While the precise mechanistic action of methyl cis,cis-11,14-eicosadienoate in sleep is yet to be fully elucidated, the broader understanding of how fatty acids influence sleep provides a framework for its potential involvement.

Polyunsaturated fatty acids are known to influence sleep through several pathways. They are integral to the structure of neuronal membranes, affecting receptor function and signaling pathways. Additionally, fatty acids can modulate the production of neurotransmitters and signaling molecules involved in the sleep-wake cycle. For instance, some fatty acids can influence the synthesis of melatonin, a key hormone in circadian rhythm regulation, and can also impact the autonomic nervous system, which plays a role in the transition between sleep and wakefulness. mdpi.com

Research has identified a significant variation in the distribution of cis-11,14-eicosadienoic acid across different regions of the rat brain. A qualitative and quantitative analysis using stable isotope labeling liquid chromatography-mass spectrometry revealed that the levels of this fatty acid differ notably in the olfactory bulb, occipital lobe, hippocampus, and cerebellum. moleculardepot.com

This differential distribution suggests that the fatty acid may have specific functional roles in these brain regions:

Olfactory Bulb: As the primary region for processing smells, the high concentration of certain fatty acids in the olfactory bulb may relate to its role in sensory signal transduction and neuronal membrane fluidity, which are critical for olfactory perception.

Hippocampus: This region is central to learning and memory. The presence of specific fatty acids in the hippocampus is crucial for synaptic plasticity and cognitive functions.

Cerebellum: The cerebellum is primarily involved in motor control, coordination, and balance. The lipid composition of cerebellar neurons is vital for their proper function and signaling.

Occipital Lobe: Responsible for visual processing, the fatty acid composition in this area could be important for the function of photoreceptor cells and the transmission of visual information.

The specific functional implications of methyl cis,cis-11,14-eicosadienoate in these brain regions are an area for future research.

Antimicrobial and Antifungal Activities

Research has demonstrated that fatty acid methyl esters (FAMEs), including methyl cis,cis-11,14-eicosadienoate, possess notable antimicrobial and antifungal properties.

A study evaluating the antimicrobial activity of FAME extracts from microalgae identified cis-11,14-eicosadienoic acid methyl ester as one of the components contributing to the observed antibacterial effects. The FAME extract demonstrated inhibitory activity against both Escherichia coli and Salmonella typhi.

Table 1: Antibacterial Activity of a FAME Extract Containing Methyl cis,cis-11,14-eicosadienoate

Bacterial Pathogen Zone of Inhibition (mm)
Escherichia coli 12.0

Data from a study on microalgal fatty acid methyl ester extracts.

The same study on microalgal FAME extracts also reported moderate antifungal activity against pathogenic fungi. The extract containing this compound was effective in inhibiting the growth of Cryptococcus sp. and Aspergillus niger.

Table 2: Antifungal Activity of a FAME Extract Containing Methyl cis,cis-11,14-eicosadienoate

Fungal Pathogen Zone of Inhibition (mm)
Cryptococcus sp. 11.8

Data from a study on microalgal fatty acid methyl ester extracts.

Antiprotozoal Research and Enzyme Inhibition

The search for novel antiprotozoal agents has led researchers to investigate a wide array of natural and synthetic compounds. Fatty acid esters, including methyl cis,cis-11,14-eicosadienoate, represent a class of molecules with potential therapeutic applications.

Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal disease. DNA topoisomerase IB is a crucial enzyme for the parasite's survival, as it is essential for DNA replication, transcription, and repair. This makes it a prime target for the development of new anti-leishmanial drugs.

Currently, there is no direct scientific evidence or published research to suggest that methyl cis,cis-11,14-eicosadienoate acts as an inhibitor of Leishmania donovani DNA topoisomerase IB. While other natural compounds have been identified as inhibitors of this enzyme, the specific activity of methyl cis,cis-11,14-eicosadienoate in this context has not been reported in the available scientific literature. Further research is required to determine if this compound possesses any inhibitory effects on this vital parasitic enzyme.

Role in Gene Expression and Cellular Signaling Pathways

The influence of fatty acid derivatives on gene expression and cellular signaling is a field of active investigation. These molecules can act as signaling molecules themselves or be incorporated into cellular membranes, thereby affecting the function of membrane-bound proteins and signaling cascades.

Research into the specific effects of methyl cis,cis-11,14-eicosadienoate on global gene expression and cellular signaling pathways is limited. However, studies on structurally similar compounds provide some insights into its potential roles. For instance, the related fatty acid, cis-11-eicosenoic acid, has been shown to modulate the production of certain cytokines in human cell lines. It has been observed to promote the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), while inhibiting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

These findings suggest that methyl cis,cis-11,14-eicosadienoate could potentially play a role in modulating immune responses and inflammatory pathways. However, without direct studies on methyl cis,cis-11,14-eicosadienoate, its precise impact on gene expression and the specific cellular signaling pathways it may regulate remain to be elucidated. Further transcriptomic and proteomic studies are necessary to understand its molecular mechanisms of action.

Applications and Future Directions in Academic Research

Lipidomics Research and Biomarker Discovery

Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques to profile lipid molecules in biological systems. This approach is instrumental in identifying biomarkers for disease diagnosis and understanding pathological processes. mdpi.comnih.gov Methyl cis,cis-11,14-eicosadienoate and its parent acid are increasingly being identified in such studies.

Untargeted lipidomics allows for the comprehensive analysis of all detectable lipids in a sample, providing a snapshot of the lipidome that can be correlated with health or disease states. nih.govnih.gov In this context, 11,14-eicosadienoic acid has been identified as a component of the human lipidome, particularly as part of the "exposome," which encompasses all exposures of an individual over a lifetime. Its presence in human blood has been confirmed, although it is considered a non-naturally occurring metabolite resulting from external exposure.

Research has begun to link eicosadienoic acids to specific physiological conditions. For instance, studies have reported a negative correlation between serum levels of eicosadienoic acids and the degree of sleep disturbance. nih.govmedchemexpress.com In cellular models of inflammation, its parent acid, cis-11,14-eicosadienoic acid, has been investigated for its role in modulating inflammatory responses. In murine macrophage cell lines (RAW 264.7), it has been shown to influence the production of pro-inflammatory mediators. researchgate.netnih.gov Specifically, it can modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. researchgate.net These findings suggest its potential as a biomarker for inflammatory conditions and other metabolic disturbances.

A key challenge in lipidomics is the precise identification of specific lipids within highly complex biological samples. Methyl cis,cis-11,14-eicosadienoate has been successfully identified in a diverse range of matrices, demonstrating its widespread, albeit often minor, presence in the biosphere. Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary analytical technique for separating and identifying fatty acid methyl esters (FAMEs), including Methyl cis,cis-11,14-eicosadienoate, from intricate mixtures. nih.gov

The compound has been characterized in various natural sources, highlighting its potential as a discriminatory lipid for sample origin or biological state.

Table 1: Identification of Methyl cis,cis-11,14-eicosadienoate in Various Complex Matrices

Biological Source CategorySpecific MatrixResearch Context
Plants Seed oil of various conifer speciesCharacterization of Δ5-polyenoic fatty acids
Safflower (Carthamus tinctorius) oilBiological source material for standards
Cannabis sativaNatural product identification
Marine Organisms Spiny sea-star (Marthasterias glacialis)Lipidomic profiling for anti-inflammatory compounds
Sea urchin (Arbacia punctulata)Natural product identification
Microorganisms Anaerobic rumen fungiAnalysis of fatty acid composition
MicroalgaeInvestigation of antimicrobial compounds

This table summarizes various biological sources in which Methyl cis,cis-11,14-eicosadienoate or its parent fatty acid have been identified, based on available research. nih.govdovepress.comsigmaaldrich.comatamanchemicals.com

Nutritional Biochemistry and Dietary Assessment

The role of specific fatty acids in nutrition is a cornerstone of biochemistry research. As an omega-6 PUFA, 11,14-eicosadienoic acid is part of a class of fatty acids essential for various biological functions. moleculardepot.com

In the context of nutrition, 11,14-eicosadienoic acid is primarily obtained from the diet, being found in small quantities in some animal fats and plant oils. moleculardepot.com It is recognized as a metabolite of linoleic acid, a common dietary omega-6 fatty acid. researchgate.net Research has identified 11,14-eicosadienoic acid in human milk and the placenta, indicating its relevance during early human development. atamanchemicals.com Furthermore, it has been detected in human adipose tissue, with studies suggesting that its composition in this tissue may be influenced by age, independent of diet. nih.gov In animal nutrition, its identification in anaerobic rumen fungi points to its presence in the digestive systems of ruminants.

Research in Microbial Diversity and Identification

The fatty acid profiles of microorganisms are often used as chemotaxonomic markers to identify and differentiate between species. Methyl cis,cis-11,14-eicosadienoate is one of many fatty acid methyl esters used in the analysis of microbial lipids. Its presence or absence can contribute to the unique lipid signature of a microorganism.

One area of research has focused on the bioactive properties of microbial lipids. A study investigating the antimicrobial activity of FAMEs from microalgae identified Methyl cis,cis-11,14-eicosadienoate as one of the components. dovepress.com The FAME extracts demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. dovepress.com

Table 2: Research Findings on Methyl cis,cis-11,14-eicosadienoate in Microbial Studies

Microbial DomainOrganism/ContextResearch Finding
Fungi Anaerobic rumen fungiIdentified as a component of the fungal fatty acid profile.
Protista (Algae) Freshwater microalgaeIdentified as a constituent of FAME extracts exhibiting antimicrobial activity against pathogens such as Escherichia coli, Salmonella typhi, Candida sp., and Aspergillus niger.

This table outlines key research findings related to Methyl cis,cis-11,14-eicosadienoate in the context of microbial research. dovepress.com

Genomic and Breeding Studies for Fatty Acid Composition

Modifying the fatty acid composition of oilseed crops is a major objective in agricultural biotechnology to enhance the nutritional and industrial value of vegetable oils. nih.govresearchgate.net While much of this work has focused on increasing oleic acid and decreasing linolenic acid, the techniques employed are directly relevant to manipulating the levels of other fatty acids, including 11,14-eicosadienoic acid.

Safflower (Carthamus tinctorius) is a known source of this fatty acid. sigmaaldrich.com Genetic and breeding research in safflower and other oilseeds like soybean has established a deep understanding of the fatty acid biosynthesis pathways. nih.govpsu.edu Key enzymes, such as fatty acid desaturases (FAD), are responsible for converting one fatty acid to another, for example, oleic acid to linoleic acid. murdoch.edu.au The genes encoding these enzymes, such as FAD2, have been identified as primary targets for modification. nih.govnih.gov

Breeding programs utilize various approaches to alter these genes and, consequently, the final fatty acid profile of the seed oil:

Mutation Breeding: Traditional methods using chemical or physical mutagens induce random mutations in the genome. Plants are then screened for desired changes in their fatty acid composition. tandfonline.com

Marker-Assisted Selection (MAS): This technique uses molecular markers to identify plants carrying specific genes or alleles, such as those of the OL locus which governs oleic and linoleic acid levels, making the selection process more efficient than traditional phenotyping. nih.gov

Genetic Engineering and Gene Editing: Modern biotechnology offers precise tools for modifying fatty acid profiles. Techniques like RNA interference (RNAi) can be used to silence specific desaturase genes to prevent the conversion of a particular fatty acid. nih.gov More recently, gene-editing technologies like CRISPR/Cas9 allow for the targeted knockout or alteration of genes like FAD2 to create novel oil profiles. nih.gov

While these studies have not specifically targeted the accumulation of Methyl cis,cis-11,14-eicosadienoate, they provide a clear research framework. Since 11,14-eicosadienoic acid is elongated from linoleic acid, strategies that modify the flux through the fatty acid synthesis pathway could be adapted to increase its concentration in oilseed crops. researchgate.net

Association with Lipid Traits in Livestock (e.g., Bovine)

The composition of fatty acids in beef is a critical determinant of its quality, influencing flavor, tenderness, and nutritional value. In the field of animal genetics, significant research has been dedicated to understanding the genetic underpinnings of lipid traits in livestock to improve meat quality through selective breeding. One area of focus has been the investigation of individual fatty acid profiles and their association with genetic markers.

A genome-wide association study (GWAS) conducted on Chinese Simmental beef cattle aimed to identify single nucleotide polymorphisms (SNPs) associated with the composition of various fatty acids in muscle tissue. nih.govnih.gov While the study analyzed a comprehensive panel of 21 different fatty acids, the most abundant were palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1 cis-9), and linoleic acid (C18:2 n-6). nih.gov Such studies are foundational in identifying genetic markers that can be used in breeding programs to select for cattle with a more desirable fatty acid profile. The heritability of these traits is a key factor, with some fatty acids showing higher heritability estimates than others, indicating a stronger genetic influence that can be leveraged in genomic selection. nih.gov For instance, in the aforementioned study, myristic acid (C14:0) showed a relatively high heritability. nih.gov

Although specific data for Methyl cis,cis-11,14-eicosadienoate was not detailed in the primary results of this particular study, it falls into the category of polyunsaturated fatty acids (PUFAs) which are of great interest for their role in meat quality and animal health. The research provides a framework for how the genetic basis of individual fatty acids like cis,cis-11,14-eicosadienoic acid is investigated.

Table 1: Representative Fatty Acid Composition in Chinese Simmental Beef Cattle

Fatty AcidAbbreviationAverage Percentage (%)
Palmitic AcidC16:023.8
Stearic AcidC18:020.2
Oleic AcidC18:1 cis-932.0
Linoleic AcidC18:2 n-612.9

This table presents a selection of the most abundant fatty acids found in the study and is for illustrative purposes. The complete fatty acid profile includes a wider range of saturated, monounsaturated, and polyunsaturated fatty acids.

Identification of Candidate Genes for Fatty Acid Biosynthesis (e.g., ELOVL5, FASN)

The biosynthesis of fatty acids is a complex process involving numerous enzymes that are encoded by specific genes. Genetic studies in livestock, such as the GWAS on Chinese Simmental cattle, have been instrumental in identifying candidate genes that have a significant impact on the fatty acid profile of beef. nih.govnih.gov Two of the most prominent genes identified in relation to fatty acid composition are Fatty Acid Synthase (FASN) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). nih.govnih.gov

FASN is a crucial enzyme responsible for the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16:0), from acetyl-CoA and malonyl-CoA. capes.gov.br Polymorphisms within the FASN gene have been shown to be associated with variations in the content of several fatty acids in beef. mdpi.commdpi.com For example, certain FASN variants have been linked to differences in the levels of myristic acid (C14:0) and palmitic acid (C16:0). nih.govmdpi.com

ELOVL5 is an elongase enzyme that plays a key role in the conversion of shorter-chain fatty acids into longer-chain polyunsaturated fatty acids. mdpi.comnih.gov Specifically, ELOVL5 is involved in the elongation of both n-3 and n-6 PUFAs. nih.gov This includes the pathway that could lead to the synthesis of C20 fatty acids like cis,cis-11,14-eicosadienoic acid. Therefore, variations in the ELOVL5 gene can directly influence the abundance of specific long-chain PUFAs in muscle tissue. Research has demonstrated that ELOVL5 is associated with the levels of various fatty acids, and its expression can impact the elongation of C18 fatty acids to C20 and C22 fatty acids. mdpi.comnih.gov

The identification of such candidate genes and the associated genetic markers provides powerful tools for marker-assisted selection in cattle breeding programs. By selecting for animals with favorable alleles of genes like FASN and ELOVL5, it is possible to systematically improve the fatty acid composition of beef, potentially increasing the levels of beneficial fatty acids.

Table 2: Key Genes in Bovine Fatty Acid Biosynthesis

GeneFull NameFunctionAssociated Fatty Acid Classes
FASNFatty Acid SynthaseDe novo synthesis of saturated fatty acidsSaturated Fatty Acids (SFAs)
ELOVL5Elongation of Very Long Chain Fatty Acids Protein 5Elongation of polyunsaturated fatty acidsPolyunsaturated Fatty Acids (PUFAs)

Potential for Investigation in Anti-Cancer Mechanisms (pre-clinical/mechanistic focus)

The role of fatty acids in cancer is a field of intense research, with evidence suggesting that different fatty acids can have divergent effects on cancer cell proliferation, survival, and metastasis. researchgate.netmdpi.com While direct pre-clinical studies on Methyl cis,cis-11,14-eicosadienoate are limited, the biological activities of its parent compound, cis,cis-11,14-eicosadienoic acid, and related pathways offer intriguing possibilities for future investigation into its anti-cancer potential.

One potential mechanism is through the modulation of inflammatory pathways. Chronic inflammation is a known driver of cancer development, and eicosanoids, which are signaling molecules derived from PUFAs, are key players in this process. nih.govnih.gov A study on the anti-inflammatory effects of various marine-derived compounds found that cis-11,14-eicosadienoic acid was able to reduce the LPS-induced increase in inducible nitric oxide synthase (iNOS) in a macrophage cell line. nih.gov Since iNOS is often upregulated in tumors and contributes to their growth and survival, the ability to suppress its expression suggests a potential anti-cancer mechanism that warrants further exploration.

Furthermore, the enzymes involved in the synthesis of cis,cis-11,14-eicosadienoic acid have been implicated in cancer. The enzyme ELOVL5, which is responsible for elongating shorter-chain fatty acids into C20 PUFAs, has been shown to be overexpressed in certain cancer types and to contribute to therapy resistance. mdpi.com Specifically, in prostate cancer, ELOVL5-mediated fatty acid elongation was linked to resistance to the anti-androgen therapy enzalutamide. mdpi.com This suggests that targeting ELOVL5 or the specific fatty acids it produces could be a viable strategy to overcome drug resistance in some cancers.

The parent compound of Methyl cis,cis-11,14-eicosadienoate, 11(Z),14(Z)-eicosadienoic acid, has been shown to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme that is a target for some anti-cancer and antiviral drugs. medchemexpress.com This inhibition points to another potential, though currently speculative, avenue for anti-cancer investigation.

Future pre-clinical research could focus on several key areas:

Investigating the direct effects of Methyl cis,cis-11,14-eicosadienoate on the proliferation and apoptosis of various cancer cell lines.

Elucidating the impact of this specific fatty acid methyl ester on inflammatory signaling pathways within the tumor microenvironment.

Exploring its role in modulating the lipid composition of cancer cell membranes and the functional consequences, such as effects on receptor signaling and drug transport.

Examining whether the presence of Methyl cis,cis-11,14-eicosadienoate influences the sensitivity of cancer cells to standard chemotherapeutic agents or targeted therapies.

Given the complex and often context-dependent roles of fatty acids in cancer, a thorough mechanistic investigation is required to determine if Methyl cis,cis-11,14-eicosadienoate possesses any therapeutic potential.

Q & A

How can Methyl cis,cis-11,14-eicosadienoate be reliably identified and quantified in complex lipid mixtures using gas chromatography (GC)?

Answer:
To identify and quantify this compound, use high-resolution GC with ionic liquid capillary columns optimized for fatty acid methyl ester (FAME) isomer separation, as described in national standards like GB 5009.168-2016 . Key steps include:

  • Internal Standards : Spike samples with certified reference materials (e.g., TraceCERT® standards containing 2 wt.% of the compound) to normalize retention times and correct for matrix effects .
  • Column Selection : Use polar columns (e.g., Supelco SP-2560) to resolve cis/trans isomers, as non-polar columns may co-elute structurally similar FAMEs .
  • Retention Indices : Compare retention times against known standards (e.g., C20:2, ω-6 classification) to confirm identity . Quantify via peak area integration relative to internal standards like methyl heneicosanoate (C21:0) .

What experimental challenges arise when distinguishing Methyl cis,cis-11,14-eicosadienoate from its structural isomers?

Answer:
Challenges include:

  • Isomer Co-elution : cis-11,14 and cis-8,11 isomers may overlap on non-polar columns. Optimize temperature gradients (e.g., 170–240°C at 2°C/min) and use ionic liquid columns for baseline separation .
  • Contradictory Molecular Data : Discrepancies in molecular formulas (e.g., C20H36O2 vs. C21H38O2 in vs. ) require cross-validation via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
  • Matrix Interference : Biological samples (e.g., plant lipids) may contain co-eluting ω-3 or ω-6 FAMEs. Use selective ion monitoring (SIM) in GC-MS to target unique fragment ions (e.g., m/z 308.5 for C20:2) .

How can researchers design experiments to investigate the metabolic pathways of Methyl cis,cis-11,14-eicosadienoate?

Answer:

  • Isotope Labeling : Incorporate ¹³C-labeled precursors (e.g., ¹³C-acetate) into lipid biosynthesis pathways and track incorporation via LC-MS/MS .
  • Enzyme Inhibition : Use Δ6-desaturase inhibitors to study downstream elongation/desaturation steps, as this compound is a precursor for ω-6 eicosanoids .
  • In Vivo Models : Apply treatments (e.g., fungal endophytes in Trifoliate Orange) to observe upregulation of C20:2 under stress, as shown in metabolomic studies .

What factors influence the recovery and quantification accuracy of Methyl cis,cis-11,14-eicosadienoate in different matrices?

Answer:

  • Extraction Efficiency : Use Folch or Bligh-Dyer methods with chloroform-methanol (2:1 v/v) for lipid recovery, followed by transesterification with BF3-methanol .
  • Matrix Effects : Plant tissues with high polysaccharide content may require saponification (0.5 M NaOH) to hydrolyze bound lipids before esterification .
  • Normalization : Report concentrations as μg/g fresh weight (FW) with standard deviations, referencing certified mixtures (e.g., 2 wt.% in TraceCERT®) to validate recovery rates .

How does Methyl cis,cis-11,14-eicosadienoate affect membrane fluidity in cellular studies?

Answer:

  • Fluidity Measurement : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes in liposomes containing 2–5 mol% C20:2. Increased double bonds reduce membrane rigidity .
  • Comparative Studies : Contrast with saturated FAMEs (e.g., methyl arachidate, C20:0) to demonstrate that cis-11,14 unsaturation enhances lateral diffusion of membrane proteins .

How can researchers resolve discrepancies in reported molecular data for Methyl cis,cis-11,14-eicosadienoate?

Answer:

  • Structural Confirmation : Cross-reference CAS numbers (e.g., 2463-02-7 in vs. 5598-38-9 in ) using HRMS and NMR to verify the correct structure .
  • Certified Standards : Source materials from accredited providers (e.g., NIST) with ≥98% purity and documented ω-6 positioning .
  • Spectral Libraries : Compare GC-MS fragmentation patterns with databases like NIST/EPA/NIH to validate isomer identity .

What advanced statistical methods are recommended for analyzing the biological significance of this compound in omics datasets?

Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to lipidomic datasets to cluster samples based on C20:2 abundance, as demonstrated in fungal-endophyte studies .
  • Pathway Enrichment : Use tools like KEGG or LipidMAPS to map C20:2 to ω-6 eicosanoid biosynthesis pathways and assess fold changes under experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.